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For Researchers, Scientists, and Drug Development Professionals

Abstract
Fenoverine is a non-anticholinergic antispasmodic agent with a primary mechanism of action

centered on the modulation of calcium influx in smooth muscle cells. This document provides a

comprehensive technical overview of Fenoverine, including its chemical identity,

physicochemical properties, and detailed pharmacological profile. Special emphasis is placed

on its mechanism of action as a voltage-dependent calcium channel inhibitor. This guide also

outlines detailed experimental protocols for assessing its activity and presents its

pharmacokinetic profile, offering a valuable resource for researchers and professionals

involved in drug development.

Chemical Identity and Properties
Fenoverine is chemically known as 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(10H-

phenothiazin-10-yl)ethanone. Its fundamental chemical and physical properties are

summarized in the table below.
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Property Value

IUPAC Name
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-

yl]-1-(10H-phenothiazin-10-yl)ethanone

Synonyms Spasmopriv

CAS Number 37561-27-6

Molecular Formula C₂₆H₂₅N₃O₃S

Molecular Weight 459.56 g/mol

Melting Point 141-142 °C

Boiling Point 671.8 ± 55.0 °C (Predicted)

Solubility

Practically insoluble in water; slightly soluble in

ethanol and methanol; freely soluble in 0.1N

HCl.[1]

pKa 6.47 ± 0.10 (Predicted)

LogP 4.30320

Pharmacology
Mechanism of Action
Fenoverine exerts its spasmolytic effect by acting as a synchronizer of smooth muscle motility.

[2] Its primary mechanism involves the inhibition of calcium ion influx through voltage-

dependent calcium channels in smooth muscle cells.[3][4][5] This reduction in intracellular

calcium concentration prevents the activation of the contractile machinery, leading to muscle

relaxation and alleviation of spasms.[5][6] Fenoverine has been shown to inhibit both fast and

slow calcium channel currents in a concentration-dependent manner.[3][7] Notably, it displays a

higher affinity for inactivated calcium channels, suggesting a voltage-dependent mechanism of

action.[3]

Signaling Pathway
The signaling pathway for Fenoverine's action on smooth muscle cells is depicted below. The

process begins with the depolarization of the cell membrane, which activates voltage-gated
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calcium channels. Fenoverine blocks these channels, preventing the influx of extracellular

calcium. This, in turn, inhibits the formation of the Ca²⁺-Calmodulin complex, which is

necessary for the activation of Myosin Light Chain Kinase (MLCK). Without MLCK activation,

myosin light chains are not phosphorylated, and the interaction between actin and myosin,

which is required for muscle contraction, is prevented.
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Fenoverine's inhibitory effect on the smooth muscle contraction signaling pathway.

Pharmacodynamics
In vitro studies have demonstrated Fenoverine's ability to inhibit contractions in isolated

smooth muscle preparations from various tissues, including the rat ileum and myometrium.[2]

[3] The inhibitory concentrations (IC₅₀) for Fenoverine on calcium channel currents are

presented in the following table.

Tissue Channel Type Holding Potential IC₅₀ (µM)

Rat Portal Vein

Smooth Muscle
Fast Ca²⁺ Channel -70 mV 7.5[3]

Rat Portal Vein

Smooth Muscle
Slow Ca²⁺ Channel -40 mV 1.9[3]

Rat Myometrium Slow Ca²⁺ Channel -70 mV 2.3[3]
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Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of Fenoverine on voltage-gated

calcium channels in isolated smooth muscle cells.

Workflow Diagram:

Isolate single smooth muscle cells
(e.g., from rat portal vein)

Establish whole-cell patch-clamp configuration

Record baseline Ca²⁺ currents
at specific holding potentials

(e.g., -70 mV for fast channels,
-40 mV for slow channels)

Perfuse cells with varying
concentrations of Fenoverine

Record Ca²⁺ currents in the
presence of Fenoverine

Analyze data to determine
IC₅₀ values

Click to download full resolution via product page

Workflow for assessing Fenoverine's effect on calcium channels via patch-clamp.

Methodology:
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Cell Preparation: Single smooth muscle cells are enzymatically isolated from the desired

tissue (e.g., rat portal vein or myometrium).

Recording Solutions:

External Solution (in mM): 130 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH

adjusted to 7.4 with TEA-OH).

Internal (Pipette) Solution (in mM): 130 CsCl, 2 MgCl₂, 10 EGTA, 5 ATP-Mg, 10 HEPES

(pH adjusted to 7.2 with CsOH).

Electrophysiological Recording:

Whole-cell currents are recorded using a patch-clamp amplifier.

Glass microelectrodes with a resistance of 2-5 MΩ are used.

Cells are held at a specific holding potential (e.g., -70 mV or -40 mV) to isolate different

types of calcium channels.

Depolarizing pulses are applied to elicit calcium currents.

Drug Application: Fenoverine is dissolved in the external solution and perfused over the cell

at various concentrations.

Data Analysis: The peak inward current is measured before and after drug application. The

percentage of inhibition is calculated, and concentration-response curves are plotted to

determine the IC₅₀ value.

Isolated Organ Bath Assay
This protocol is used to evaluate the functional effect of Fenoverine on smooth muscle

contractility.

Workflow Diagram:
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Isolate smooth muscle tissue
(e.g., rat ileum segment)

Mount tissue in an organ bath
containing physiological salt solution

(e.g., Tyrode's solution) at 37°C

Induce contraction with a spasmogen
(e.g., acetylcholine or high K⁺ solution)

Add cumulative concentrations
of Fenoverine to the bath

Record changes in isometric tension

Analyze data to generate
concentration-response curves

Click to download full resolution via product page

Workflow for assessing Fenoverine's spasmolytic activity in an isolated organ bath.

Methodology:

Tissue Preparation: A segment of smooth muscle tissue (e.g., rat ileum) is dissected and

cleaned.[8]

Organ Bath Setup: The tissue is mounted in a temperature-controlled organ bath (37°C)

containing a physiological salt solution (e.g., Tyrode's solution) and aerated with 95% O₂ and

5% CO₂.[8]
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Tension Recording: One end of the tissue is fixed, and the other is connected to an isometric

force transducer to record changes in muscle tension.

Experimental Procedure:

The tissue is allowed to equilibrate under a resting tension.

A contractile agent (e.g., acetylcholine, histamine, or a high potassium solution) is added

to induce a stable contraction.

Fenoverine is added to the bath in a cumulative manner, and the relaxation response is

recorded.

Data Analysis: The relaxation is expressed as a percentage of the initial contraction.

Concentration-response curves are constructed to determine the potency of Fenoverine.

Pharmacokinetics and Metabolism
Absorption, Distribution, Metabolism, and Excretion
(ADME)
Fenoverine is well-absorbed after oral administration.[9] Information regarding its metabolism

suggests the involvement of cytochrome P450 enzymes.[4] The primary routes of elimination

are through metabolism followed by renal and biliary excretion.

Human Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Fenoverine in humans

after oral administration.
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Parameter Value

Bioavailability Well-absorbed orally[9]

T½ (Distribution) 0.87 h[5]

T½ (Elimination) 49.5 h[5]

Volume of Distribution (Vd/F) 4789 L[5]

Clearance (CL/F) 67 L/h[5]

Clinical Use and Drug Interactions
Fenoverine is primarily indicated for the treatment of gastrointestinal spasms, including those

associated with Irritable Bowel Syndrome (IBS).[5]

Potential drug interactions may occur with other calcium channel blockers, potentially leading

to hypotension.[4] Co-administration with anticholinergic drugs may increase the risk of side

effects such as dry mouth and blurred vision.[4] Caution is also advised when co-administering

with drugs that are metabolized by or are inducers/inhibitors of cytochrome P450 enzymes, as

this may alter the plasma concentration of Fenoverine.[4]

Conclusion
Fenoverine is a potent antispasmodic agent with a well-defined mechanism of action involving

the inhibition of voltage-dependent calcium channels in smooth muscle. Its favorable

pharmacokinetic profile and demonstrated efficacy in treating gastrointestinal spasms make it a

valuable therapeutic option. This technical guide provides a comprehensive overview of

Fenoverine's chemical, pharmacological, and clinical characteristics, serving as a foundational

resource for further research and development in this area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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